molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No. B089414
CAS RN: 101-63-3
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4'-Dinitrodiphenyl ether and related compounds has been a subject of extensive study due to their importance in producing high-performance materials. Imoto et al. (2010) discussed an efficient synthesis method in an aqueous alkaline medium, highlighting its role as a precursor to valuable compounds used in manufacturing thermally stable plastics like polyamides and polyimides (Imoto, M., Takeda, M., Tamaki, A., Taniguchi, H., & Mizuno, K., 2010). This synthesis pathway emphasizes the compound's significance in creating materials with special electrical and mechanical properties.

Molecular Structure Analysis

The molecular structure of 4,4'-Dinitrodiphenyl has been determined through various analytical techniques, providing insight into its physical and chemical behavior. Boonstra (1963) detailed the redetermination of its structure, noting that the benzene rings are twisted about the central bond, which affects its interaction with other molecules and its reactivity (Boonstra, E. G., 1963).

Scientific Research Applications

  • 4,4'-Dinitrodiphenyl ether is used in the synthesis of 4,4′-diaminodiphenyl ether, which shows potential for future developments with cost-effective metal catalysts (Wu Chuan, 2006).

  • It serves as an intermediate in the production of highly fluorinated poly(ether-imide)s, which have applications in high-performance materials due to their excellent solubility, thermal stability, and film-forming abilities (Behniafar & Sadeghi-abendansari, 2012).

  • The thermodynamic properties of 4,4'-Dinitrodiphenyl ether have been studied, providing valuable data for its use in various temperature-sensitive applications (Tkachenko et al., 2011).

  • Its hydrogenation kinetics on Pd/C catalyst have been investigated, which is crucial for understanding its behavior in chemical reactions and potential applications in synthesis processes (Z. Ming-hua, 2008).

  • 4,4'-Dinitrodiphenyl ether has been used in the study of thin-layer chromatography of hydroxy aromatic compounds, indicating its role in analytical chemistry and material science (Parihar, Sharma & Tewari, 1966).

  • It is a precursor in the synthesis of compounds with biological interest and thermally stable plastics, highlighting its significance in both biochemistry and materials engineering (Imoto et al., 2010).

  • Studies on the synthesis of 4,4'-diaminodiphenyl ether using nickel catalysts have shown promising results in terms of conversion rate and reaction selectivity (Tang Rong-pin, 2013).

Safety And Hazards

4,4’-Dinitrodiphenyl ether may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

Relevant Papers

Relevant papers and documents related to 4,4’-Dinitrodiphenyl ether can be found on various databases such as Sigma-Aldrich and TCI Chemicals .

properties

IUPAC Name

1-nitro-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGUKZCDDRDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026676
Record name 1,1'-Oxybis(4-nitrobenzene)
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Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinitrodiphenyl ether

CAS RN

101-63-3
Record name 1,1′-Oxybis[4-nitrobenzene]
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-Dinitrodiphenyl ether
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Record name Benzene, 1,1'-oxybis[4-nitro-
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Record name 1,1'-Oxybis(4-nitrobenzene)
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-DINITRODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

A 250 ml shaker bomb is charged with 79 g (0.50 mole) p-nitrochlorobenzene, 43 g n-butanol, 3 g (0.03 mole) potassium acetate, and 30 g (0.28 mole) sodium carbonate. The reactor is purged with nitrogen and heated to and maintained at 200° C. under autogenous pressure for 9 hours. No increase in pressure is observed and no 4,4'-dinitrodiphenyl ether is formed. This example illustrates that the reaction will not proceed using a protic solvent.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Dinitrobenzene (3.52 g, 20.5 mmol) and potassium carbonate (1.38 g, 10 mmol) were heated in dimethylsulfoxide (8 mL) at about 100° C. for approximately 5.8 hours. The reaction was allowed to cool and was poured into water (20 mL). The reaction vessel was rinsed with an additional 10 mL of water and the rinses were combined. The combined aqueous suspensions were allowed to stand overnight. The solid was collected, washed with water, and dried to give 2.35 g (63% pure) of 4,4'-dinitrodiphenyl ether.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 69 g (1.0 mol) of sodium nitrite, 53 g (0.5 mol) of sodium carbonate, 5 g (0.01 mol) of hexadecyltributyl-phosphonium bromide, 220 ml of water and 78.5 g (0.5 mol) of 4-chloro-nitrobenzene is heated to 140° C. for 7 hours. After cooling, the solid product is filtered off and washed, first with a little dilute hydrochloric acid and then with a little alcohol. After drying, 61 g (91.5% of theory) of 4,4'-dinitrodiphenyl ether (melting point: 139°-140° C.) are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
Y Hu, G Yu, C Xing, S Liu, C Wei, H Liu… - …, 2021 - Wiley Online Library
Semiconductor‐based photocatalytic conversion of solar energy is a promising method for the synthesis of high value‐added chemicals. In this paper, a cocatalyst‐free nano‐twin …
VS Pilyugin, AN Mikhailyuk, GV Kiseleva… - Russian journal of …, 2003 - Springer
Procedures were developed for preparing 3,4,4'- and 2',3,4-triaminodiphenyl ethers by the reaction of 4-acetylaminophenol with, respectively, 4-nitro- or 2-nitrochlorobenzene, followed …
Number of citations: 1 link.springer.com
ES Tkachenko, AI Druzhinina, NV Avramenko… - Moscow University …, 2011 - Springer
The heat capacity of 4,4′-dinitrodiphenyl ether and 4-nitro-4′-biphenylcarboxylic acid were measured by adiabatic calorimetry (AC) in temperature ranges of 8–372 K and 10–372 K, …
Number of citations: 1 link.springer.com
DL Fox - 1930 - search.proquest.com
… , was poured into water and the solid precipitated was reorystallised from glacial acetic acid and had aup,139-142*, When mixed with 2-ohloro-2*-bro»io-4«4*»dinitrodiphenyl ether it …
Number of citations: 2 search.proquest.com
MJ Rarick, RQ Brewster, FB Dains - Journal of the American …, 1933 - ACS Publications
In the course of an investigation on the oxidation of alcoholates with^-nitrofluorobenzene it was observed1 that the fluorine atom is remarkably labile andreacts readily with alkaline …
Number of citations: 42 pubs.acs.org
H Behniafar, H Sadeghi‐abendansari - Polymer international, 2012 - Wiley Online Library
A new diamine, 2,2′‐bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether (FPAPE) was synthesized through the Suzuki coupling reaction of 2,2′‐diiodo‐4,4′‐dinitrodiphenyl …
Number of citations: 7 onlinelibrary.wiley.com
H Behniafar, S Khosravi-Borna… - Advanced Materials …, 2010 - Trans Tech Publ
In this research a new structurally-modified monomer, 2,2'-bis[(p-phenoxy phenyl)]-4,4'-diaminodiphenyl ether (PPAPE) was synthesized by a three-step manner starting from 4,4'-…
Number of citations: 3 www.scientific.net
G Sharma, S Anthal, DV Geetha… - Rasayan Journal of …, 2019 - researchgate.net
The title compound, 4, 4'-Oxydianiline, was synthesized in good yield by the reaction of 4-fluoro nitrobenzene with 4-nitrophenol in dimethylacetamide (DMAc) and toluene at 165 C for 4 …
Number of citations: 7 www.researchgate.net
HA Scarborough, JL Sweeten - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… proceeded smoothly, but nitration was a violent reaction in which considerable amounts of nitrophenols were formed as well as 2-methyl- or 3-methyl-4 : 4’-dinitrodiPhenyl ether (I). The …
Number of citations: 0 pubs.rsc.org
RN Gireva, LF Mal'tseva, LN Trappel', TV Zykina… - Pharmaceutical …, 1972 - Springer
4, 4'-Diaminodiphenyl ether (V) and ethyleneglycol 4, 4'-diaminodiphenyl ether (VI), which we prepared by reducing the corresponding nitro compounds [1] with Cast iron filings in an …
Number of citations: 5 link.springer.com

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